molecular formula C10H9N3OS2 B1269389 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone CAS No. 300726-25-4

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone

Cat. No. B1269389
CAS RN: 300726-25-4
M. Wt: 251.3 g/mol
InChI Key: HIYMQRSHGHCZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” is a unique chemical with the empirical formula C10H10N4OS2 and a molecular weight of 266.34 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” were not found in the search results, thiadiazole derivatives are known to exhibit a wide range of biological activities, which suggests they may undergo various chemical reactions in biological systems .

Scientific Research Applications

Urease Inhibition

Urease: is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in the nitrogen cycle and in soil and gastric health. The compound has been studied for its urease inhibitory activity , which is significant for the potential treatment of infections caused by urease-producing bacteria like Helicobacter pylori. This bacterium is known to colonize the human stomach and is implicated in gastrointestinal diseases .

Anticancer Activity

Derivatives of this compound have shown promise in anticancer research . Studies have indicated that certain modifications, such as the replacement of the phenyl group with furan or thiophene rings, can significantly increase the compound’s in vitro anticancer activity. This suggests potential for the development of new chemotherapeutic agents .

Antibacterial Applications

The antibacterial activity of this compound has been documented, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). It has been reported to have minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics, which is crucial in the fight against antibiotic resistance .

Pharmacological Potential

In pharmacology, the compound’s derivatives have been evaluated for their potential as allosteric inhibitors of enzymes like glutaminase. This is particularly relevant in the context of cancer, as glutaminase plays a role in tumor cell metabolism .

Biochemical Research

In biochemical research, the compound has been used to study the inhibition of enzymes like urease, as well as to explore its interactions with other biochemical substances. This has implications for understanding enzyme function and for the design of enzyme inhibitors .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for this compound could involve further evaluation of its biological activities. For instance, one study suggested that a compound with a similar structure might be a promising candidate for further evaluation due to its great inhibitory activity .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c11-9-12-13-10(16-9)15-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMQRSHGHCZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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